molecular formula C19H21N7O B10945537 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10945537
M. Wt: 363.4 g/mol
InChI Key: GPCLRQPIEHBCTL-UHFFFAOYSA-N
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Description

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a pyrazole ring fused with a triazolopyrimidine structure, making it a significant molecule in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and is often studied for its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for its antitumoral activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features and the combination of pyrazole and triazolopyrimidine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H21N7O/c1-11-7-5-6-8-15(11)23-18(27)16-13(3)22-19-20-10-21-26(19)17(16)14-9-25(4)24-12(14)2/h5-10,17H,1-4H3,(H,23,27)(H,20,21,22)

InChI Key

GPCLRQPIEHBCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN(N=C4C)C)C

Origin of Product

United States

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